Ethyl 3-aminopyrazine-2-carboxylate

Übersicht

Beschreibung

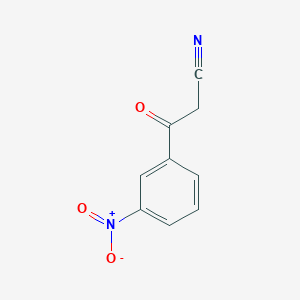

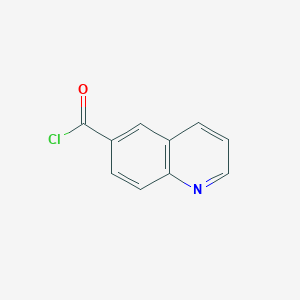

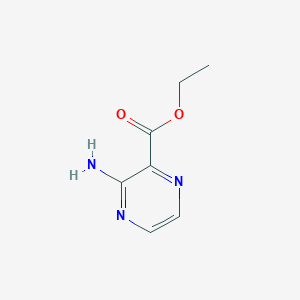

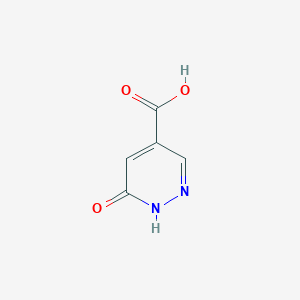

Ethyl 3-aminopyrazine-2-carboxylate is a chemical compound with the linear formula C7H9N3O2 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, general procedures for the synthesis of similar compounds involve the use of amide formation from the ester or the acid activated by CDI .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10) . Its molecular weight is 167.17 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pteridines

Research by Albert and Ohta (1970) demonstrates the application of ethyl 3-aminopyrazine-2-carboxylate in the synthesis of pteridines. Pteridines, being biologically significant compounds, are synthesized via a process involving various derivatives of this compound. This compound serves as a key intermediate in the creation of 3,4-dihydropteridine and its derivatives, which are further oxidized to form corresponding pteridines (Albert & Ohta, 1970).

Synthesis of Imidazo[1,2-a]Pyrazine Derivatives

This compound has been used in the synthesis of imidazo[1,2-a]pyrazine derivatives, as reported by Abignente et al. (1992). These derivatives are created through a reaction with various substituted 2-aminopyrazines, leading to the formation of compounds with potential anti-inflammatory activity (Abignente et al., 1992).

Creation of Pyrazines

Keir, Maclennan, and Wood (1978) explored the use of this compound in the synthesis of pyrazines. This research highlights the process of converting ethyl ethoxycarbonylacetimidate into various pyrazine-2-carboxylates, including this compound. These synthesized pyrazines have potential applications in various chemical syntheses (Keir, Maclennan, & Wood, 1978).

Synthesis of Ethyl 5-Amino-3-Phenyl-1H-Pyrazole-4-Carboxylate

Ghozlan et al. (2014) utilized this compound in synthesizing ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate. This research involves diazotizing and coupling the compound with various reagents to produce novel compounds that have potential applications in medicinal chemistry (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

Cyclisation to Form Dihydroazolo[1,5-a]Pyrimidines

Goryaeva et al. (2009) demonstrated the cyclisation of this compound to form dihydroazolo[1,5-a]pyrimidines. This process results in the creation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, which undergo ring-chain isomerisation depending on the solvent and the fluoroalkyl substituent length (Goryaeva, Burgart, Saloutin, Sadchikova, & Ulomskii, 2009).

Wirkmechanismus

Target of Action

Ethyl 3-aminopyrazine-2-carboxylate is a derivative of 3-aminopyrazine-2-carboxamide . It has been found to target the prolyl-tRNA synthetase (ProRS) . ProRS is an essential enzyme involved in protein synthesis, playing a crucial role in the translation of mRNA into proteins .

Mode of Action

The compound interacts with ProRS, inhibiting its function . This interaction disrupts the normal protein synthesis process, leading to a halt in the growth and multiplication of the bacteria .

Biochemical Pathways

The inhibition of ProRS affects the protein synthesis pathway . This disruption leads to a decrease in the production of essential proteins, affecting various downstream processes and functions within the bacterial cell .

Pharmacokinetics

The compound’s molecular weight is 16717 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

The inhibition of ProRS by this compound leads to a disruption in protein synthesis . This disruption halts the growth and multiplication of the bacteria, leading to their eventual death . The compound has shown high activity against mycobacteria .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Ethyl 3-aminopyrazine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prolyl-tRNA synthetase, an enzyme crucial for protein synthesis . This interaction inhibits the enzyme’s activity, thereby affecting protein synthesis. Additionally, this compound has been found to interact with fatty acid synthase, inhibiting its activity and thus impacting lipid metabolism .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the biosynthesis of mycolic acids in mycobacteria by targeting fatty acid synthase . This inhibition disrupts the cell wall synthesis in mycobacteria, leading to cell death. Moreover, this compound has shown cytotoxic effects on HepG2 cancer cells, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as an ATP-competitive inhibitor of prolyl-tRNA synthetase, mimicking the interactions of the adenine core . This inhibition prevents the formation of aminoacyl-adenylate, a crucial intermediate in protein synthesis. Additionally, this compound inhibits fatty acid synthase by binding to its active site, thereby blocking the enzyme’s catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cell growth and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit bacterial growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as prolyl-tRNA synthetase and fatty acid synthase, affecting protein and lipid metabolism . The compound’s inhibition of these enzymes leads to alterations in metabolic flux and changes in metabolite levels, which can have downstream effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm or nucleus, where it can exert its effects on cellular processes such as gene expression and protein synthesis .

Eigenschaften

IUPAC Name |

ethyl 3-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPKIZXZEISSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498333 | |

| Record name | Ethyl 3-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36526-32-6 | |

| Record name | Ethyl 3-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 3-aminopyrazine-2-carboxylate in the context of the research paper?

A1: The paper [] outlines a novel synthetic route for pyrazines, a class of heterocyclic compounds with diverse biological activities. this compound serves as a key intermediate in this synthesis. The researchers successfully synthesized various derivatives of this compound, highlighting its versatility as a building block for more complex pyrazine structures. This opens avenues for exploring the potential applications of these derivatives in medicinal chemistry and drug discovery.

Q2: Can you describe the synthetic route used to obtain this compound in the study?

A2: The synthesis of this compound involved a multi-step process starting with Ethyl ethoxycarbonylacetimidate hydrochloride []. This compound was converted to Ethyl 2-amidino-2-nitroso-acetate or Ethyl 2-amidino-2-phenylazo-acetate. Subsequent reduction yielded Ethyl 2-amidino-2-aminoacetate dihydrochloride. Finally, cyclization of this compound with various 1,2-dicarbonyl reagents in the presence of a base resulted in the formation of this compound derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)